Mal-PEG5-NHS ester

概要

説明

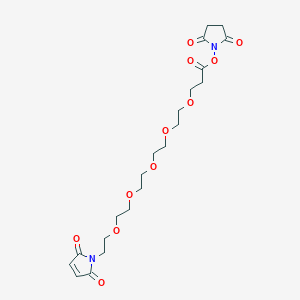

Mal-PEG5-NHS ester, also known as maleimide-polyethylene glycol-N-hydroxysuccinimide ester, is a heterobifunctional crosslinker. It contains a maleimide group and an N-hydroxysuccinimide ester group linked through a polyethylene glycol (PEG) chain. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester group reacts with primary amines, making it a versatile tool for bioconjugation and labeling applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG5-NHS ester involves the reaction of maleimide with polyethylene glycol and N-hydroxysuccinimide. The process typically includes the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a carboxylating agent to introduce carboxyl groups.

Formation of Maleimide-PEG Intermediate: The activated polyethylene glycol is then reacted with maleimide to form a maleimide-PEG intermediate.

Coupling with N-Hydroxysuccinimide: Finally, the maleimide-PEG intermediate is coupled with N-hydroxysuccinimide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions: Mal-PEG5-NHS ester undergoes several types of reactions, primarily involving its functional groups:

Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds

Common Reagents and Conditions:

Primary Amines: React with the N-hydroxysuccinimide ester group under slightly alkaline conditions (pH 7-9).

Thiol Groups: React with the maleimide group under neutral to slightly acidic conditions (pH 6.5-7.5).

Major Products:

Amide Bonds: Formed from the reaction with primary amines.

Thioether Bonds: Formed from the reaction with thiol groups.

科学的研究の応用

Bioconjugation

Mal-PEG5-NHS ester is primarily used for bioconjugation, which involves linking biomolecules such as proteins, peptides, and nucleic acids. The compound's ability to react with thiols and amines allows researchers to create stable conjugates that are critical for:

- Labeling Proteins : The NHS ester can label primary amines on proteins, enabling tracking and analysis in various assays .

- Peptide Conjugation : It facilitates the attachment of peptides to carriers or other proteins, enhancing their therapeutic efficacy .

Antibody-Drug Conjugates (ADCs)

One of the most significant applications of this compound is in the development of antibody-drug conjugates. ADCs consist of an antibody linked to a cytotoxic drug via a linker. The use of this compound as a linker provides several advantages:

- Targeted Delivery : By attaching drugs specifically to antibodies that target cancer cells, ADCs can deliver cytotoxic agents directly to tumors while minimizing off-target effects .

- Improved Stability : The PEG spacer enhances the stability of the conjugate in circulation, prolonging its half-life and improving therapeutic outcomes .

Nanoparticle Functionalization

This compound is also employed in the functionalization of nanoparticles for biomedical applications. For instance:

- Modification of Nanoparticles : It can be used to graft maleimide groups onto nanoparticles, allowing for subsequent attachment of thiol-containing biomolecules. This method has been applied in creating targeted imaging agents or therapeutic nanoparticles .

Case Study 1: Development of Targeted Antibody-Drug Conjugates

In a study published by researchers at a leading pharmaceutical company, this compound was utilized to synthesize ADCs targeting HER2-positive breast cancer cells. The conjugates demonstrated significant cytotoxicity against the target cells while sparing normal cells, highlighting the efficacy of using this linker in ADC formulation.

Case Study 2: Functionalization of Nanoparticles for MRI

A research team focused on improving magnetic resonance imaging (MRI) contrast agents used this compound to modify AGuIX nanoparticles. By attaching targeting ligands through the maleimide group, they achieved enhanced specificity in imaging tumor tissues compared to non-targeted nanoparticles .

Comparative Analysis of Linkers

The following table summarizes key characteristics and applications of this compound compared to other common linkers used in bioconjugation:

| Linker Type | Reactive Groups | Applications | Stability |

|---|---|---|---|

| This compound | Maleimide, NHS Ester | Bioconjugation, ADCs | High |

| SMCC | Maleimide, NHS Ester | Protein crosslinking | Moderate |

| DBCO-PEG | DBCO, NHS Ester | Click chemistry applications | High |

| Azido-PEG | Azide, NHS Ester | Bioorthogonal labeling | Moderate |

作用機序

The mechanism of action of Mal-PEG5-NHS ester involves its bifunctional reactivity:

Maleimide Group: Reacts with thiol groups on proteins and peptides, forming stable thioether bonds.

N-Hydroxysuccinimide Ester Group: Reacts with primary amines, forming stable amide bonds.

These reactions enable the covalent attachment of biomolecules, facilitating the creation of conjugates and complexes for various applications .

類似化合物との比較

Bis(N-hydroxysuccinimide) Polyethylene Glycol (Bis-NHS-PEG): Contains two N-hydroxysuccinimide ester groups and is used for crosslinking primary amines.

Mal-amido-PEG2-NHS: Similar to Mal-PEG5-NHS ester but with a shorter PEG chain.

Azido-PEG-NHS Ester: Contains an azido group and an N-hydroxysuccinimide ester group, used for click chemistry applications.

Uniqueness of this compound: this compound is unique due to its bifunctional nature, allowing it to react with both thiol and amine groups. The PEG spacer enhances solubility and reduces steric hindrance, making it highly effective for bioconjugation .

生物活性

Mal-PEG5-NHS ester (CAS No. 1807537-42-3) is a specialized bioconjugation reagent widely used in biochemical research and drug development. This compound consists of a polyethylene glycol (PEG) linker with a maleimide group and an N-hydroxysuccinimide (NHS) ester, which allows for selective conjugation to thiol and amine groups on biomolecules. Its unique structure enhances solubility and stability, making it suitable for various biological applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 486.47 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Solubility : Soluble in DMSO, DMF, and other organic solvents.

- Boiling Point : Approximately 608.4 ± 65.0 °C at 760 mmHg

- Flash Point : 321.7 ± 34.3 °C

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 486.47 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 608.4 ± 65.0 °C |

| Flash Point | 321.7 ± 34.3 °C |

This compound functions through two primary reactive groups:

- Maleimide Group : Reacts specifically with thiol groups (-SH) to form stable thioether bonds via a Michael addition reaction.

- NHS Ester Group : Reacts with primary amines (-NH₂) to form amide bonds, facilitating the conjugation of proteins, peptides, or other biomolecules.

The PEG spacer enhances the solubility and flexibility of the conjugate, reducing steric hindrance and improving the overall stability of the resulting complex.

Applications in Research

This compound is primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , which are innovative molecules designed to selectively degrade target proteins within cells by harnessing the ubiquitin-proteasome system.

Table 2: Applications of this compound

| Application | Description |

|---|---|

| PROTAC Synthesis | Connects E3 ligase ligands with target protein ligands for targeted degradation |

| Antibody-Drug Conjugates (ADCs) | Used as a linker between antibodies and cytotoxic drugs for targeted cancer therapy |

| Bioconjugation | Facilitates the attachment of biomolecules for various assays, including biosensors |

| Cell Surface Engineering | Modifies cell surfaces for enhanced targeting and interaction with specific ligands |

Case Studies and Research Findings

- Targeted Drug Delivery :

- Biosensor Development :

- Extracellular Drug Conjugates (EDCs) :

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFXZGGPCFZXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。